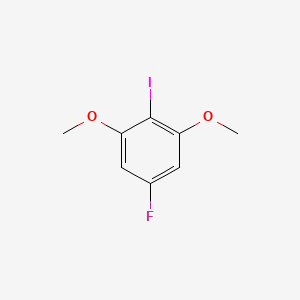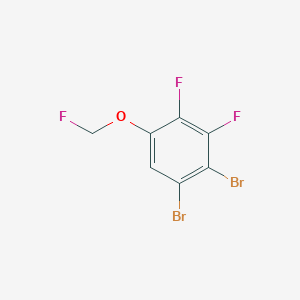
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the benzene ring. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds that are subsequently brominated and fluorinated to yield the final product .
Chemical Reactions Analysis
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The fluoromethoxy group can also enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the fluoromethoxy group.
1,2,4,5-Tetrabromo-3,6-difluorobenzene: Contains additional bromine atoms, leading to different reactivity.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring, offering different electronic properties
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H3Br2F3O |
|---|---|
Molecular Weight |
319.90 g/mol |
IUPAC Name |
1,2-dibromo-3,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)6(11)7(12)5(3)9/h1H,2H2 |
InChI Key |
RJVWVPXGOBMMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)
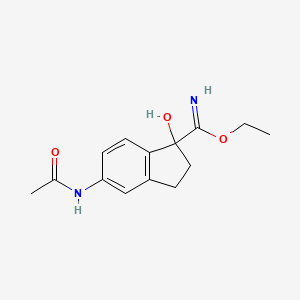
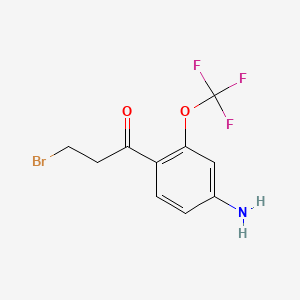
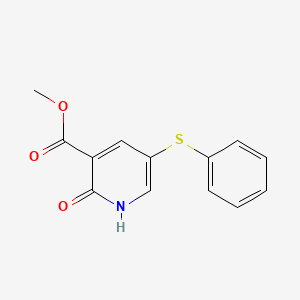
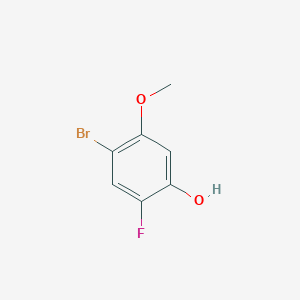
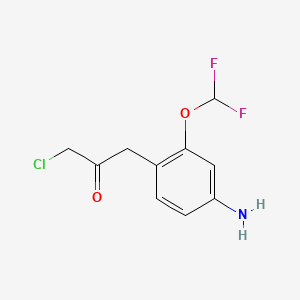
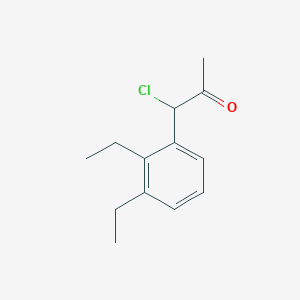
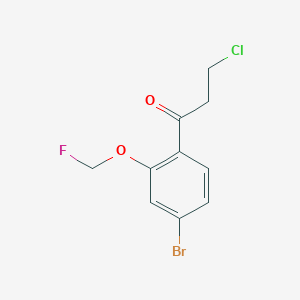
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
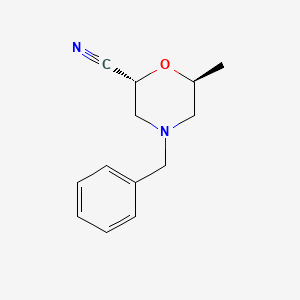
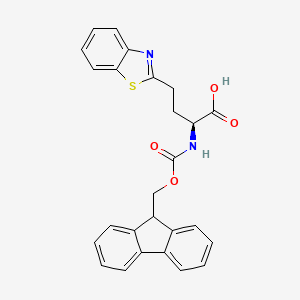
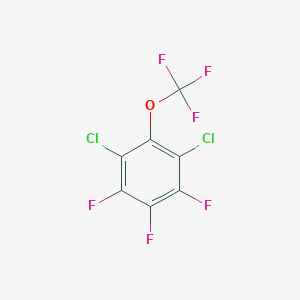
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
